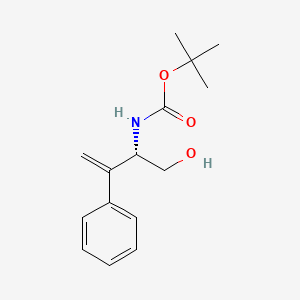
(S)-tert-Butyl (1-hydroxy-3-phenylbut-3-en-2-yl)carbamate
Übersicht
Beschreibung
(S)-tert-Butyl (1-hydroxy-3-phenylbut-3-en-2-yl)carbamate is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Natural Product Derivation
- (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a similar compound to (S)-tert-butyl (1-hydroxy-3-phenylbut-3-en-2-yl)carbamate, is an intermediate in synthesizing the natural product jaspine B, which has shown cytotoxic activity against various human carcinoma cell lines. This compound is synthesized from L-Serine through several steps including esterification and Corey-Fuchs reaction (Tang et al., 2014).
Chemical Transformation and Organic Synthesis
- tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate and similar compounds are utilized in various chemical transformations such as Diels-Alder reactions, highlighting their role in synthetic organic chemistry. These reactions are crucial for developing complex organic structures and pharmaceutical compounds (Padwa et al., 2003).
Chiral Inversion and Synthesis Efficiency
- A study describes the efficient synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, demonstrating the advantages of this method over previous ones in terms of simplicity, cost, yield, and purification, which are crucial in industrial applications (Li et al., 2015).
Enantioselective Synthesis
- The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is essential for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, proving its significance in the field of nucleotide analogue synthesis (Ober et al., 2004).
Enzymatic Kinetic Resolution
- Enzymatic kinetic resolution of similar compounds, like tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, is studied for the production of optically pure enantiomers. This is a significant process in the pharmaceutical industry for producing chiral compounds (Piovan et al., 2011).
Chemical Building Blocks
- tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of compounds related to the target molecule, are used as building blocks in organic synthesis, demonstrating their utility in creating a wide range of chemical structures (Guinchard et al., 2005).
Wirkmechanismus
Target of Action
The primary target of the compound (S)-tert-Butyl (1-hydroxy-3-phenylbut-3-en-2-yl)carbamate, also known as tert-butyl N-[(2S)-1-hydroxy-3-phenylbut-3-en-2-yl]carbamate, is the amino group in organic compounds . This compound is commonly used as a protecting group for amines .
Mode of Action
The compound tert-butyl N-[(2S)-1-hydroxy-3-phenylbut-3-en-2-yl]carbamate acts by protecting the amino group in organic compounds . It does this by converting the amino group into a carbamate . The tert-butyloxycarbonyl (Boc) group is a better option than other derivatives due to the stability of the more substituted tert-butyl carbocation, which is cleaved when the Boc protecting group is removed .
Biochemical Pathways
The compound this compound affects the biochemical pathways involving amines . By protecting the amino group, it allows for transformations of other functional groups . This has applications in the synthesis of important chemicals and pharmaceuticals .
Pharmacokinetics
The pharmacokinetics of this compound are largely dependent on the specific context in which it is used. As a protecting group for amines, its ADME properties will be influenced by the properties of the compound it is protecting .
Result of Action
The result of the action of tert-butyl N-[(2S)-1-hydroxy-3-phenylbut-3-en-2-yl]carbamate is the protection of the amino group in organic compounds . This allows for the transformation of other functional groups without interference from the amino group .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of a strong acid such as trifluoracetic acid can cleave the Boc protecting group . Additionally, the reaction conditions (aqueous or anhydrous) can influence the efficiency of the protection .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-phenylbut-3-en-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11(12-8-6-5-7-9-12)13(10-17)16-14(18)19-15(2,3)4/h5-9,13,17H,1,10H2,2-4H3,(H,16,18)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCMXAPYVHJEOY-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C(=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



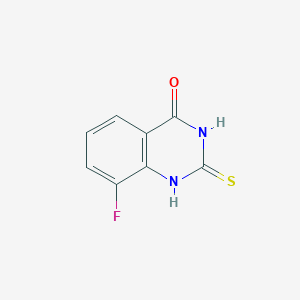
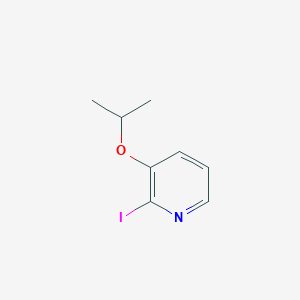
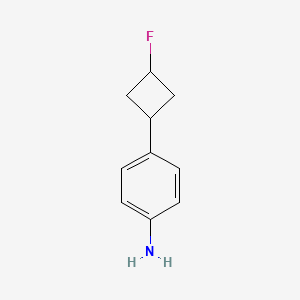
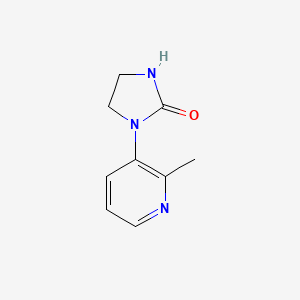
![3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol](/img/structure/B1408421.png)
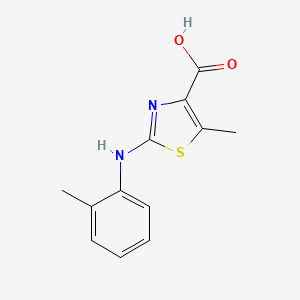
![N-[(4-bromo-2-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1408423.png)
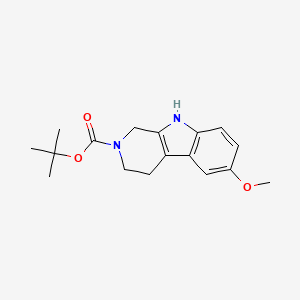

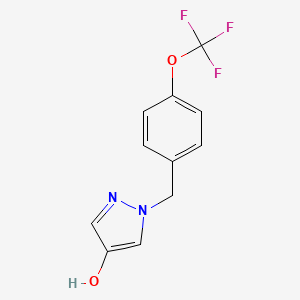
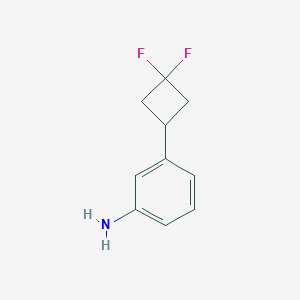
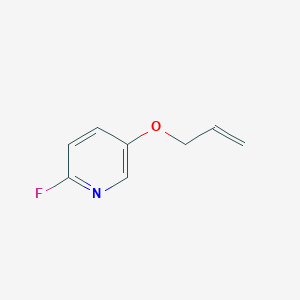
![4-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1408436.png)
